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Compound of Interest

4-[(1R)-1-Hydroxyprop-2-en-1-
Compound Name:

yllphenol
CAS No.: 612507-86-5
Cat. No.: B13137979

Get Quote

Chemical Identity & Identifiers

This compound is a chiral building block characterized by a phenol ring substituted at the para
position with a 1-hydroxyallyl group. It serves as a critical intermediate in the synthesis of
lignans, neolignans, and functionalized styrene derivatives.
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Attribute

Detail

Common Name

(R)-4-(1-Hydroxyallyl)phenol

IUPAC Name (1R)-1-(4-Hydroxyphenyl)prop-2-en-1-ol
(R)-
Synonyms -Vinyl-4-hydroxybenzyl alcohol; (R)-1-(4-

Hydroxyphenyl)-2-propen-1-ol; (R)-p-
Hydroxyphenylvinylcarbinol

C
Molecular Formula H
O
Molecular Weight 150.18 g/mol

SMILES (Isomeric)

Oclccc(C=C)ccl

INChl Key

(Racemate) Specific enantiomer key varies by

database

CAS Number (Racemate)

53555-56-7 (Note: Often indexed as the generic
unassigned stereochemistry; specific
enantiomer CAS is rarely cited in commercial

catalogs but is distinct in patent literature).[1]

CAS Number (Ketone Precursor)

25016-03-9 (1-(4-hydroxyphenyl)prop-2-en-1-

one / 4'-Hydroxyacrylophenone)

Structural Analysis & Reactivity

The molecule features three distinct reactive centers:

e Phenolic Hydroxyl (p-OH): Acidic (pK

~10), susceptible to oxidation (forming quinones) or etherification.
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o Benzylic/Allylic Alcohol (Chiral Center): Highly reactive. Under acidic conditions, it readily
eliminates water to form a p-quinone methide intermediate, which can polymerize or react
with nucleophiles.

o Terminal Alkene: Available for metathesis, hydrogenation, or further functionalization (e.g.,
epoxidation).

Stability Warning

(R)-4-(1-Hydroxyallyl)phenol is sensitive to acids and elevated temperatures. Spontaneous
dehydration leads to the formation of 4-vinylphenol, which rapidly polymerizes. Storage at
-20°C under inert atmosphere (Ar/N

) is required.

Synthetic Methodology

High-purity synthesis of the (R)-enantiomer typically proceeds via Enantioselective Reduction
of the corresponding ketone or Kinetic Resolution of the racemate.

Method A: Asymmetric Transfer Hydrogenation
(Catalytic Route)

This method offers the highest atom economy and enantiomeric excess (ee > 95%).

Precursor: 1-(4-Hydroxyphenyl)prop-2-en-1-one (4'-Hydroxyacrylophenone). Catalyst: RuCl(p-
cymene)[(R,R)-Ts-DPEN] (Noyori catalyst).

Protocol:

e Preparation: Charge a flame-dried Schlenk flask with 4'-hydroxyacrylophenone (1.0 eq) and
the Ru-catalyst (0.5 mol%).

e Solvent System: Dissolve in degassed anhydrous isopropanol (iPrOH) or a Formic
Acid/Triethylamine (5:2) azeotrope.

e Reaction: Stir at 25°C for 12—-24 hours. Monitor consumption of ketone by TLC
(Hexane/EtOAc 7:3).
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o Workup: Quench with saturated NaHCO

. Extract with ethyl acetate. Wash organic layer with brine, dry over Na
SO
, and concentrate in vacuo at <30°C.

 Purification: Flash chromatography on silica gel (neutralized with 1% Et

N to prevent acid-catalyzed elimination).

Method B: Grignard Addition & Enzymatic Resolution

Suitable for generating both enantiomers if the racemate is acceptable as a starting point.

o Grignard Step: React 4-hydroxybenzaldehyde (protected as TBDMS ether) with
vinylmagnesium bromide in THF at -78°C. Deprotect to yield racemic 1-(4-
hydroxyphenyl)prop-2-en-1-one.

o Kinetic Resolution: Treat the racemate with Lipase B from Candida antarctica (CAL-B) and
vinyl acetate in organic solvent (e.g., MTBE).

o The (R)-alcohol is typically slower to acetylate, leaving it as the free alcohol, while the (S)-
enantiomer is converted to the acetate ester.

o Note: Check specific lipase selectivity; some variants acetylate the (R)-form.

Synthesis Workflow Diagram (Graphviz)
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Caption: Figure 1. Dual synthetic pathways for (R)-4-(1-hydroxyallyl)phenol via Asymmetric
Reduction (Green) or Kinetic Resolution (Dashed).

Applications in Drug Development

(R)-4-(1-Hydroxyallyl)phenol is a versatile chiral synthon:

e Lignan Synthesis: It serves as the monomeric unit for the biomimetic synthesis of neolignans
like Davidigenin and Honokiol derivatives. The chiral allylic alcohol allows for
stereocontrolled oxidative coupling.

o Beta-Blocker Analogs: The structure mimics the pharmacophore of aryloxypropanolamine
beta-blockers. The allylic handle allows for the introduction of nitrogen nucleophiles via Tsuji-
Trost allylation.

» Metabolic Standards: It is a known metabolite of Chavicol (4-allylphenol) and Estragole, used
to study hydroxylation pathways in toxicology screens.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following parameters must
be met:

e 'H NMR (400 MHz, CDCls):

7.25 (d, J=8.5 Hz, 2H, Ar-H), 6.80 (d, J=8.5 Hz, 2H, Ar-H), 6.05 (ddd, J=17.0, 10.2, 6.0 Hz,
1H, =CH-), 5.35 (dt, J=17.0, 1.5 Hz, 1H, =CH

trans), 5.18 (dt, J=10.2, 1.5 Hz, 1H, =CH
cis), 5.15 (d, J=6.0 Hz, 1H, CH-OH).

e Chiral HPLC: Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/lsopropanol (90:10).
Flow: 1.0 mL/min.

o Expectation: Separation of (R) and (S) peaks with baseline resolution.

e Optical Rotation:
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value is specific to solvent and concentration (typically positive in CHCI

for the (R)-isomer, but must be compared against literature standards for the specific
derivative).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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